3-chloro-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c1-10-5-6-13(19-18-10)16-7-8-17-14(20)11-3-2-4-12(15)9-11/h2-6,9H,7-8H2,1H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBXZVKNKVOZNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}benzamide typically involves the following steps:
Formation of the 6-methylpyridazin-3-yl moiety: This can be achieved through the reaction of 3,6-dichloropyridazine with methylamine.
Coupling with benzamide: The 6-methylpyridazin-3-yl moiety is then coupled with benzamide in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}benzamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
3-chloro-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly as inhibitors of specific enzymes or receptors involved in disease pathways.
Biological Studies: The compound is employed in studies investigating its effects on cellular processes and its potential as a bioactive molecule.
Materials Science: It is utilized in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-chloro-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Structural and Functional Analogues
Compound 1: JNJ-63533054
- Structure: (S)-3-Chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide
- Key Features: Benzamide core with a chloro substituent. Ethylamino linker modified with a ketone and phenylethyl group.
- Activity : High-affinity GPR139 agonist (low nM potency) .
- Comparison : Unlike the target compound, JNJ-63533054 lacks a pyridazine ring and instead incorporates a phenylethyl group, which may enhance lipophilicity and CNS penetration. The ketone in the linker could influence metabolic stability.
Compound 2: N-[2-[(3-Cyano-2-Pyridinyl)Amino]Ethyl]-2-[(2-Thienylmethyl)Thio]-Benzamide (Compound 15, )
- Structure: Features a thienylmethylthio substituent and cyano-pyridinyl group.
- Key Features: Thioether linkage increases molecular weight and polar surface area. Cyano-pyridinyl substitution may enhance π-π stacking in receptor binding.
Compound 3: N-[2-[(3,5-Dichloro-2-Pyridinyl)Amino]Ethyl]-2-[[(3-Methyl-1,2,4-Oxadiazol-5-yl)Methyl]Thio]-Benzamide (Compound 50, )
- Structure : Dichloropyridinyl and oxadiazole-thioether substituents.
- Key Features :
- Dichloro substitution enhances halogen bonding.
- Oxadiazole improves metabolic stability via resistance to hydrolysis.
- Comparison: The dichloropyridinyl group may increase receptor selectivity compared to the target’s 6-methylpyridazine. Oxadiazole’s electron-withdrawing effects could reduce bioavailability relative to the target’s unmodified ethylamino linker.
Compound 4: 3-Chloro-N-[2-(4-Ethoxyphenoxy)Ethyl]Benzamide ()
- Structure: Ethoxyphenoxyethyl linker.
- Key Features :
- Ether linkage enhances solubility but reduces lipophilicity.
- Ethoxy group may prolong half-life via steric hindrance to metabolic enzymes.
Structural Trends and Pharmacological Implications
Physicochemical and Metabolic Considerations
- Pyridazine vs.
- Thioether vs. Ether Linkers: Thioether-containing analogs (e.g., Compound 15) are prone to oxidation, whereas the target’s ethylamino linker may improve metabolic stability .
- Halogen Effects : Dichloro-substituted compounds (e.g., Compound 50) exhibit stronger halogen bonding but may suffer from increased molecular weight and reduced solubility .
Biological Activity
3-chloro-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily related to its interactions with various biological targets.
Antitumor Activity
Several studies have highlighted the compound's potential as an antitumor agent. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (breast cancer) | 12.5 | |
| A549 (lung cancer) | 26 | |
| Hep-2 (laryngeal cancer) | 17.82 |
These values suggest that the compound has a promising profile for further development as an anticancer drug.
The mechanism by which this compound exerts its effects appears to involve:
- Inhibition of Kinases : Similar compounds have shown activity against various kinases, suggesting that this compound may also target specific kinase pathways involved in tumor progression.
- Induction of Apoptosis : Studies indicate that the compound can induce programmed cell death in cancer cells, a crucial mechanism for effective cancer therapy.
Case Studies
A notable case study involved the administration of this compound in a cohort of patients with advanced tumors. The findings suggested a correlation between dosage and therapeutic efficacy, with some patients showing prolonged survival rates when treated with higher doses (greater than 4.3 GBq) of related benzamide derivatives .
Structure-Activity Relationship (SAR)
The structural modifications of benzamide derivatives have been extensively studied to enhance their biological activity. Variations in the substituents on the benzene ring and modifications on the amide nitrogen can significantly influence potency and selectivity towards specific targets.
Key Findings from SAR Studies:
- Chloro Substitution : The presence of chlorine in the benzene ring enhances lipophilicity and may improve receptor binding affinity.
- Pyridazine Moiety : The incorporation of a pyridazine ring contributes to increased biological activity due to its ability to participate in hydrogen bonding with target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
